molecular formula C5H4N2O3S2 B6597358 2H,3H,4H-1lambda6-thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trione CAS No. 196820-84-5

2H,3H,4H-1lambda6-thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trione

Cat. No. B6597358
CAS RN: 196820-84-5
M. Wt: 204.2 g/mol
InChI Key: SAZDHKSHCJIJJJ-UHFFFAOYSA-N
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Description

2H,3H,4H-1lambda6-thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trione, also known as 2,3,4-thiadiazine-1,1,3-trione, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is a derivative of thieno[3,4-e][1,2,4]thiadiazine, which is a five-membered ring system containing two nitrogen atoms, one sulfur atom, and two carbon atoms. It is an aromatic compound that is used in a variety of scientific research applications.

Mechanism of Action

The mechanism of action of 2H,3H,4H-1lambda6-thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trioneazine-1,1,3-trione is not well understood. However, it is believed to interact with proteins and other molecules in the body, which could lead to the desired effects. For example, it is believed to bind to certain proteins in the body, which could lead to a change in the activity of the proteins. This could lead to the desired effects, such as changes in the metabolism of the body or changes in the body’s response to certain substances.
Biochemical and Physiological Effects
2H,3H,4H-1lambda6-thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trioneazine-1,1,3-trione has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, antinociceptive, and antioxidant effects. In addition, it has been shown to have an effect on the metabolism of carbohydrates, lipids, and proteins. It has also been shown to have an effect on the synthesis of certain hormones, such as insulin.

Advantages and Limitations for Lab Experiments

The advantages of using 2H,3H,4H-1lambda6-thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trioneazine-1,1,3-trione in laboratory experiments include its availability, low cost, and good solubility in a variety of solvents. In addition, it has a low toxicity profile, making it suitable for use in laboratory experiments. The limitations of using this compound in laboratory experiments include its instability in acidic or basic solutions and its potential to cause irritation to the skin or eyes.

Future Directions

The future directions for 2H,3H,4H-1lambda6-thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trioneazine-1,1,3-trione research include further investigation of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In addition, further research is needed to explore its potential as an antioxidant, anti-inflammatory, and antinociceptive agent. Furthermore, further research is needed to investigate its potential as a ligand in coordination compounds and as a building block in the synthesis of other compounds. Lastly, further research is needed to explore its potential as a therapeutic agent for a variety of diseases, such as cancer, diabetes, and cardiovascular disease.

Synthesis Methods

2H,3H,4H-1lambda6-thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trioneazine-1,1,3-trione can be synthesized by a variety of methods. One method is the reaction of thieno[3,4-e][1,2,4]thiadiazine with an acid, such as sulfuric acid or hydrochloric acid. This reaction yields the desired compound. Another method is the reaction of thieno[3,4-e][1,2,4]thiadiazine with an aldehyde, such as formaldehyde, to produce 2H,3H,4H-1lambda6-thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trioneazine-1,1,3-trione.

Scientific Research Applications

2H,3H,4H-1lambda6-thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trioneazine-1,1,3-trione has been studied for its potential applications in scientific research. It has been used as a building block in the synthesis of other compounds, such as 2-thieno[3,2-b][1,2,4]thiadiazine-1,1,3-trione and 3-thieno[3,2-b][1,2,4]thiadiazine-1,1,3-trione. In addition, it has been used as a ligand in the synthesis of coordination compounds. Furthermore, it has been used in the synthesis of heterocyclic compounds, such as thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trione derivatives.

properties

IUPAC Name

1,1-dioxo-4H-thieno[3,4-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3S2/c8-5-6-3-1-11-2-4(3)12(9,10)7-5/h1-2H,(H2,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZDHKSHCJIJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CS1)S(=O)(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571587
Record name 1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione

CAS RN

196820-84-5
Record name 1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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